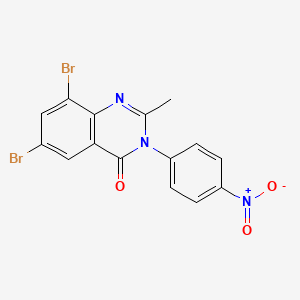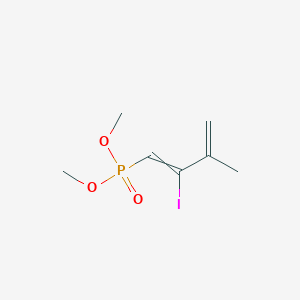
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of iodine, methyl, and phosphonate groups attached to a butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an iodinated butadiene derivative. One common method includes the use of dimethyl phosphite and 2-iodo-3-methylbuta-1,3-diene under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the butadiene backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiolate, or lithium alkoxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an aminophosphonate derivative, while oxidation of the double bonds can produce epoxides or diols.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the double bonds in the butadiene backbone can undergo addition reactions. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (2-bromo-3-methylbuta-1,3-dien-1-yl)phosphonate
- Dimethyl (2-chloro-3-methylbuta-1,3-dien-1-yl)phosphonate
- Dimethyl (2-fluoro-3-methylbuta-1,3-dien-1-yl)phosphonate
Uniqueness
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating certain substitution reactions more efficiently.
Eigenschaften
CAS-Nummer |
189559-23-7 |
|---|---|
Molekularformel |
C7H12IO3P |
Molekulargewicht |
302.05 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-2-iodo-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C7H12IO3P/c1-6(2)7(8)5-12(9,10-3)11-4/h5H,1H2,2-4H3 |
InChI-Schlüssel |
MSTKDUQMXFFHKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=CP(=O)(OC)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
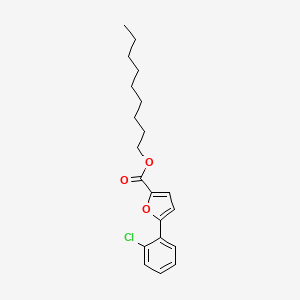

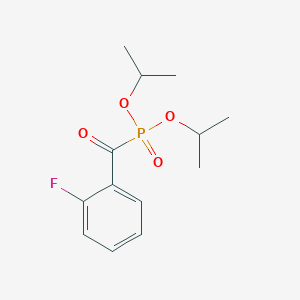
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
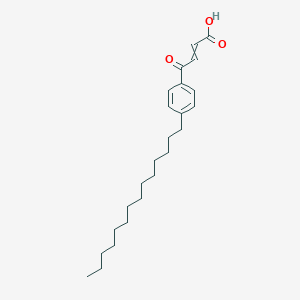
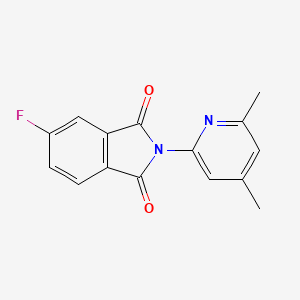
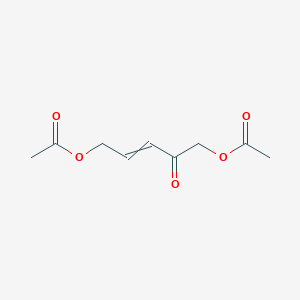
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
